molecular formula C19H25N5O2 B2861231 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone CAS No. 2034442-38-9

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone

Cat. No.: B2861231
CAS No.: 2034442-38-9
M. Wt: 355.442
InChI Key: QJJFIXMGVJYJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, a piperidine ring, and a methoxy group. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound’s structure is likely to be characterized using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, stability, and density would depend on the specific substituents and the overall structure of the compound .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthetic Communications highlighted the synthesis of 6-Triazolylpyridone derivatives, emphasizing green chemistry approaches and evaluating their antimicrobial and antitubercular activities (Patel & Sharma, 2013).
  • Current Organic Synthesis discussed the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring, showcasing their potential in clinical drug applications, including anti-migraine, antiviral, anticancer, and anxiolytic uses (Prasad et al., 2021).
  • A novel approach for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety was explored, contributing to the diversity of heterocyclic compounds in medicinal chemistry (Abdelhamid et al., 2012).

Biological Activities

  • The study in Medicinal Chemistry Research synthesized and tested (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones for antimicrobial activity, showing promising results against standard drugs (Kumar et al., 2012).
  • Journal of Medicinal Chemistry developed a dipolar cycloaddition reaction to access novel P2X7 antagonists, with one compound advancing to phase I clinical trials for mood disorders treatment, illustrating the therapeutic potential of such compounds (Chrovian et al., 2018).

Analytical and Structural Insights

  • Russian Journal of Organic Chemistry reported an efficient synthesis method for (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, showcasing advancements in the synthesis of complex heterocycles (Zhang et al., 2020).
  • The synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were studied, providing insights into the conformational and electronic structures of boric acid ester intermediates (Huang et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

Future research could involve synthesizing analogs of this compound and testing their biological activity. Computational studies could also be useful for predicting the compound’s properties and interactions .

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-26-18-7-11-22(12-8-18)16-4-2-15(3-5-16)19(25)23-10-6-17(14-23)24-13-9-20-21-24/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFIXMGVJYJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.